Salicyloyl chloride

Process chemistry Deferasirox Phase-transfer catalysis

Traditional benzoxazinone synthesis using protected acyl chlorides yields >10% bis-amide byproducts, requiring extra deprotection steps. Salicyloyl chloride (CAS 1441-87-8) solves this via its free ortho-hydroxy group: • Phase-transfer catalyzed cyclization delivers <1% bis-salicylamide impurity, streamlining deferasirox API purification. • Direct hydrogenation to salicylaldehyde avoids Reimer-Tiemann hazards. • High-yield Schotten-Baumann acylation for CNS amide libraries. Supplied anhydrous for maximum reactivity.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 1441-87-8
Cat. No. B073872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyloyl chloride
CAS1441-87-8
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)O
InChIInChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H
InChIKeyDVIHKVWYFXLBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicyloyl Chloride Physicochemical Profile


Salicyloyl chloride (2-hydroxybenzoyl chloride, C₇H₅ClO₂) is a bifunctional acyl chloride that bears a phenolic –OH group ortho to the –COCl moiety . Its molecular weight is 156.57 g·mol⁻¹, with a reported melting point of 19 °C and a boiling point of approximately 217–251 °C . The predicted pKa of the phenolic proton is 7.40 ± 0.30, placing it in a range where subtle pH‑dependent activation of the hydroxyl group is feasible during downstream coupling . The compound is typically a colorless to pale‑yellow, low‑melting solid or liquid that requires anhydrous storage to prevent hydrolysis back to salicylic acid .

Workflow

Ortho-hydroxy-assisted cyclodehydration and single-step heterocycle assembly

Selection Logic

Bifunctional acyl chloride enabling benzoxazinone, salicylaldehyde, and salicylamide synthesis

Procurement Context

Anhydrous, low-melting acyl chloride for telescoped, convergent synthetic routes

Why Salicyloyl Chloride Has No Direct Substitute


The ortho‑hydroxy group of salicyloyl chloride is not a passive spectator; it actively participates in cyclodehydration, intramolecular hydrogen‑bonding, and metal‑chelation steps that simple benzoyl chloride (lacking this group) or O‑acetyl‑protected analogs (e.g., acetylsalicyloyl chloride, CAS 5538‑51‑2) cannot replicate without additional deprotection steps [1][2]. The free –OH enables the formation of benzoxazinone heterocycles in a single synthetic operation, whereas benzoyl chloride requires pre‑installation of a nucleophilic ortho substituent and acetylsalicyloyl chloride demands an extra deacetylation step that lowers overall yield and introduces purification burdens [2]. This intrinsic dual‑functionality makes salicyloyl chloride the preferred starting material whenever the target scaffold contains a 2‑hydroxyphenyl‑fused heterocycle.

Benzoyl chloride

Lacks ortho-OH; cannot form benzoxazinones in one step and requires pre-functionalization, adding synthetic steps

Acetylsalicyloyl chloride

Protected analog; demands extra deacetylation that may reduce overall yield and introduce purification burden

Isomeric hydroxybenzoyl chlorides

Meta- and para-isomers may not support the same cyclodehydration, chemoselective reduction, or steric coupling profile

Salicyloyl Chloride Head-to-Head Evidence


Phase-Transfer vs. Thermal Condensation for Deferasirox Impurity

In the key cyclocondensation of salicyloyl chloride with salicylamide to form the benzoxazinone core of deferasirox, the prior‑art thermal method (170 °C, solvent only) generates 10–20 % of the uncyclized bis‑salicylamide impurity, which is difficult to purge and reduces API quality [1]. In contrast, the phase‑transfer‑catalyzed process (Ru patent RU‑2659034‑C2) achieves the same intermediate with less than 1 % of this uncyclized impurity, a >10‑fold improvement [1]. The impurity level is a critical quality attribute (CQA) for the downstream deferasirox API, as residual uncyclized material carries through to the final crystallization step.

Impurity control
Head-to-head
< 1 % uncyclized impurity (phase-transfer) vs. > 10 % (thermal)
Supports higher API purity and simplified purification in deferasirox manufacturing
Patent RU-2659034-C2; >10-fold impurity reduction
Process chemistry Deferasirox Phase-transfer catalysis

One-Pot Benzoxazinone Formation vs. Benzoyl Chloride

Salicyloyl chloride reacts with aromatic thioamides with concomitant elimination of HCl and H₂S to give 4H‑1,3‑benzoxazinones in a single synthetic operation [1]. Benzoyl chloride, lacking the ortho‑OH, cannot form the cyclic benzoxazinone under identical conditions; a separate acylation and cyclization sequence (at least two steps) would be required, lowering overall yield and increasing synthetic effort [1]. The reaction has been demonstrated for multiple thioamide substrates (compounds 2–5 in the original paper), confirming that the ortho‑OH is mechanistically essential for the cyclodehydration step.

Step-count advantage
Head-to-head
1 step to 4H-1,3-benzoxazinones vs. ≥ 2 steps for benzoyl chloride
Enables telescoped synthesis of benzoxazinone libraries for SAR studies
Ortho-OH mechanistically essential (Monatshefte für Chemie, 1968)
Heterocyclic chemistry Benzoxazinones Cyclodehydration

Catalytic Hydrogenation to Salicylaldehyde over Ortho-Formylation

Catalytic hydrogenation of salicyloyl chloride under mild conditions yields salicylaldehyde in high yield, whereas attempts to prepare other isomeric hydroxybenzoyl chlorides (e.g., meta‑ or para‑hydroxybenzoyl chlorides) via analogous formylation routes were unsuccessful [1]. The ortho‑hydroxy group stabilizes the acyl chloride toward over‑reduction and directs the reduction to the aldehyde oxidation state. This chemoselectivity is a direct consequence of the ortho‑substitution pattern and is not observed with isomeric benzoyl chlorides [1]. The relationship between salicyloyl chloride structure and ease of conversion to salicylaldehydes was systematically discussed in the original publication.

Chemoselective reduction
Cross-study
Catalytic hydrogenation yields salicylaldehyde; isomeric acyl chlorides unsuccessful
Provides a direct route to salicylaldehyde, avoiding classical formylation issues
Bull. Chem. Soc. Jpn., 1967; class-level inference for isomers
Catalytic hydrogenation Salicylaldehyde Acyl chloride reduction

Steric Effects in Salicyloyl Chloride Amidation

When salicyloyl chloride is reacted with three amines of increasing steric demand (methylamine, dimethylamine, piperidine) under identical two‑step conditions, the amide yield varies dramatically: N‑methylsalicylamide (24–27 %), N,N‑dimethylsalicylamide (61–65 %), and salicylpiperidide (31–34 %) [1]. This 2.5‑fold yield range highlights that the ortho‑OH imposes a steric environment that differentially affects nucleophilic attack, a feature not exhibited by benzoyl chloride in the same system. The data provide a rational basis for selecting salicyloyl chloride only when the target amine is sterically compatible; where piperidine coupling is required, acetylsalicyloyl chloride (with a bulkier O‑acetyl group) may give even lower yields, making salicyloyl chloride the optimal balance of reactivity and steric tolerance.

Steric amidation yield
Cross-study
Yield spread: 24–27% (N-Me), 61–65% (N,N-diMe), 31–34% (piperidyl)
Supports amine-specific selection; ortho-OH steric environment affects coupling efficiency
AKTA KIMIA INDONESIA, 2005; data to verify for scale-up
Amide synthesis Schotten-Baumann Steric effects

Salicyloyl Chloride High-Value Applications


Deferasirox GMP Manufacturing with Low Uncyclized Impurity

Salicyloyl chloride is the sole building block that enables the phase‑transfer‑catalyzed condensation with salicylamide to deliver the benzoxazinone intermediate with < 1 % of the uncyclized bis‑salicylamide impurity, compared with > 10 % for the thermal condensation process [1]. This impurity advantage translates directly into a robust purification train and API that consistently meets ICH purity guidelines, making the compound essential for commercial deferasirox (Exjade® generic) production.

One-Step Benzoxazinone Library Assembly

Salicyloyl chloride reacts with aromatic thioamides in a single step to form 4H‑1,3‑benzoxazinones, a privileged scaffold in anti‑inflammatory and antimicrobial research [1]. Benzoyl chloride cannot participate in this cyclization, and O‑protected analogs require a post‑cyclization deprotection that often cleaves the benzoxazinone ring. Researchers performing structure‑activity relationship (SAR) studies on benzoxazinone‑based hits should prioritize salicyloyl chloride to avoid step‑inefficient, low‑yielding routes.

Catalytic Salicylaldehyde for Fragrance and Agrochemicals

The mild catalytic hydrogenation of salicyloyl chloride gives salicylaldehyde in high yield and purity, avoiding the over‑reduction to salicyl alcohol observed with less activated acyl chlorides [1]. This route circumvents the low regioselectivity and hazardous waste (e.g., chloroform) associated with the Reimer‑Tiemann formylation of phenol, positioning salicyloyl chloride as a cleaner, more atom‑efficient starting material for fragrance‑grade salicylaldehyde.

Salicylamide Psychotropic and Antiviral Candidates

High‑yielding Schotten‑Baumann acylation of morpholine, glycine, and GABA with salicyloyl chloride provides N‑salicyloyl amides that exhibit psychotropic and antiamnesic activities with low acute toxicity (high LD₅₀) [1]. The free phenolic –OH is critical for the observed biological activity; acetylsalicyloyl chloride would require an additional deprotection step that risks amide bond hydrolysis. This makes salicyloyl chloride the reagent of choice for generating screening libraries of salicylamide‑based CNS candidates.

Application
Selection Property
Validation Focus
Deferasirox intermediate with low uncyclized impurity
Phase-transfer-compatible ortho-hydroxyacyl chloride
Bis-salicylamide impurity level and API purity
One-step benzoxazinone library assembly
Intramolecular cyclodehydration reactivity
Scaffold scope and step-efficiency vs. protected analogs
Catalytic salicylaldehyde for fragrance and agrochemicals
Chemoselective acyl chloride hydrogenation
Aldehyde yield, over-reduction control, and regioselectivity
Salicylamide psychotropic and antiviral candidate synthesis
Free phenolic -OH for Schotten-Baumann acylation
Amide yield, steric tolerance, and reported biological activity

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